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Compound of Interest

Compound Name: 3-Bromo-N-phenylpropanamide

CAS No.: 7661-07-6

Cat. No.: B1619990 Get Quote

Executive Summary
3-Bromo-N-phenylpropanamide (also known as N-(3-bromopropionyl)aniline) is an

electrophilic amide intermediate used primarily in the pharmaceutical synthesis of 1-phenyl-2-

azetidinone (a

-lactam) and dihydroquinolinones.[1] Its physical state and melting point are critical quality
attributes (CQAs) that indicate the extent of cyclization or hydrolysis during storage.

Property Data

CAS Number 7661-07-6

Molecular Formula

Molecular Weight 228.09 g/mol

Appearance (Pure) White crystalline solid

Appearance (Crude) Brown/Tan solid

Solubility
Soluble in DCM, EtOAc, DMSO, DMF; Insoluble

in water.

Melting Point & Physical Characterization
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Unlike stable commercial reagents, 3-Bromo-N-phenylpropanamide is a reactive

intermediate. Its melting point is highly sensitive to trace impurities, particularly the cyclized

byproduct 1-phenyl-2-azetidinone.

Melting Point Data
Experimental Range (Purified): Literature reports describe the purified compound as white

crystals. While specific melting ranges vary by recrystallization solvent, analogous 3-halo-

propanamides typically melt in the range of 90–100 °C.

Impurity Depression: A lowered melting point (e.g., <80 °C) often indicates partial cyclization

to 1-phenyl-2-azetidinone (MP ~78–80 °C) or the presence of residual aniline.

Characterization Protocol (DSC & Capillary)
To validate the identity of synthesized batches, researchers should prioritize Differential

Scanning Calorimetry (DSC) over simple capillary melting points due to the compound's

thermal instability.

Sample Prep: Dry sample under vacuum (

mbar) for 4 hours to remove solvent.

DSC Parameters: Ramp rate of 5 °C/min from 40 °C to 160 °C.

Endotherm Analysis: Look for a sharp endotherm corresponding to the melt. An exotherm

immediately following the melt indicates thermal cyclization (alkylation of the amide

nitrogen).

Synthesis & Experimental Protocol
The synthesis involves the N-acylation of aniline with 3-bromopropionyl chloride. This reaction

must be temperature-controlled to prevent premature cyclization.

Reaction Mechanism
The nucleophilic nitrogen of aniline attacks the carbonyl carbon of the acid chloride, followed by

the elimination of chloride. A base is required to neutralize the generated HCl.
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Step-by-Step Protocol
Scale: 50 mmol Reagents: Aniline (1.0 eq), 3-Bromopropionyl chloride (1.1 eq), NaHCO

(1.1 eq), Acetonitrile (MeCN) or Dichloromethane (DCM).

Preparation: Dissolve aniline (4.40 g, 47.25 mmol) and NaHCO

(4.37 g, 52 mmol) in anhydrous MeCN (50 mL).

Addition: Cool the mixture to 0 °C in an ice bath. Add 3-bromopropionyl chloride (8.91 g, 52

mmol) dropwise over 20 minutes. Control exotherm to <5 °C.

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (20–25 °C).

Stir for 3 hours.

Quench: Pour reaction mixture into ice-cold water (100 mL).

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry

over Na

SO

, and concentrate

Note: Crude product is often a brown solid.

Purification (Critical): Recrystallize the residue from a hot solution of Petroleum Ether : Ethyl

Acetate (1:1).

Yield: Typically 75–78% as white/colorless crystals.

Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the synthesis of 3-Bromo-N-phenylpropanamide and its

divergent reactivity pathways (cyclization vs. polymerization).
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Figure 1: Synthetic pathway for 3-Bromo-N-phenylpropanamide and potential downstream

cyclization products.

Quality Control via NMR
Due to the variability in melting points, 1H NMR is the gold standard for purity assessment.

Solvent: CDCl

or DMSO-d

Key Signals (DMSO-d

):

10.0 ppm (s, 1H, NH)

7.6–7.0 ppm (m, 5H, Ar-H)

3.7–3.8 ppm (t, 2H, CH

-Br)

2.8–2.9 ppm (t, 2H, CH

-CO)

Impurity Check: Look for multiplets around

3.0–4.0 ppm that do not match the triplet pattern, which may indicate formation of the
azetidinone ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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